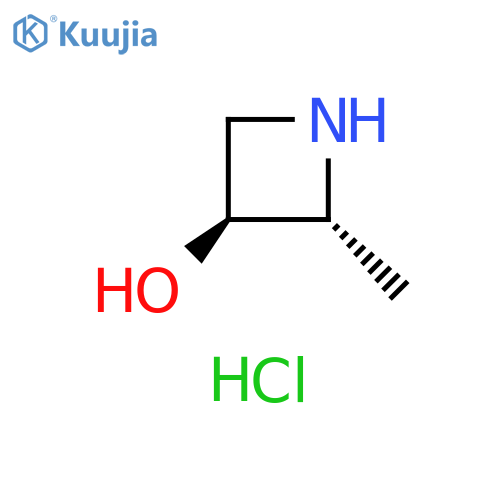Cas no 2725774-28-5 ((2R,3S)-2-Methylazetidin-3-OL hydrochloride)

2725774-28-5 structure
商品名:(2R,3S)-2-Methylazetidin-3-OL hydrochloride
(2R,3S)-2-Methylazetidin-3-OL hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Azetidinol, 2-methyl-, hydrochloride (1:1), (2R,3S)-
- (2R,3S)-2-METHYLAZETIDIN-3-OL HYDROCHLORIDE
- AT24512
- trans-2-Methylazetidin-3-olhydrochloride
- (2R,3S)-2-Methylazetidin-3-ol HCl
- (2R,3S)-2-methylazetidin-3-ol;hydrochloride
- PS-17102
- CS-0045457
- TRANS-2-METHYLAZETIDIN-3-OL HCL
- MFCD34182258
- 2725774-28-5
- (2R,3S)-2-Methylazetidin-3-OL hydrochloride
-
- MDL: MFCD34182258
- インチ: 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m1./s1
- InChIKey: VGWXJFDIRONLQP-HJXLNUONSA-N
- ほほえんだ: Cl[H].O([H])[C@@]1([H])C([H])([H])N([H])[C@]1([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 123.0450916g/mol
- どういたいしつりょう: 123.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 55.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
(2R,3S)-2-Methylazetidin-3-OL hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM1017308-50g |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 95%+ | 50g |
$6390 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1101680-5G |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 5g |
$1320 | 2024-07-21 | |
| Chemenu | CM1017308-10g |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 95%+ | 10g |
$2130 | 2024-07-28 | |
| Chemenu | CM1017308-25g |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 95%+ | 25g |
$4260 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1101680-100mg |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 100mg |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1101680-500mg |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 500mg |
$290 | 2024-07-21 | |
| 1PlusChem | 1P01X8JQ-500mg |
(2R,3S)-2-Methylazetidin-3-ol hydrochloride |
2725774-28-5 | 95% | 500mg |
$273.00 | 2024-05-08 | |
| 1PlusChem | 1P01X8JQ-1g |
(2R,3S)-2-Methylazetidin-3-ol hydrochloride |
2725774-28-5 | 95% | 1g |
$409.00 | 2024-05-08 | |
| abcr | AB577335-100mg |
(2R,3S)-2-Methylazetidin-3-ol hydrochloride, 95%; . |
2725774-28-5 | 95% | 100mg |
€238.60 | 2024-08-02 | |
| abcr | AB577335-250mg |
(2R,3S)-2-Methylazetidin-3-ol hydrochloride, 95%; . |
2725774-28-5 | 95% | 250mg |
€301.10 | 2024-08-02 |
(2R,3S)-2-Methylazetidin-3-OL hydrochloride 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
2725774-28-5 ((2R,3S)-2-Methylazetidin-3-OL hydrochloride) 関連製品
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2725774-28-5)(2R,3S)-2-Methylazetidin-3-OL hydrochloride

清らかである:99%
はかる:1g
価格 ($):369